(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of heterocyclic derivatives featuring fused thiazole and triazole rings. These systems are pharmacologically significant, with structural analogs demonstrating anti-inflammatory, antimicrobial, and antitumor activities . The Z-configuration of the benzylidene moiety is confirmed via X-ray crystallography in related compounds, which stabilizes the planar geometry of the fused ring system and influences bioactivity .
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-6-8-15(27-2)13(9-14)11-18-20(25)24-21(30-18)22-19(23-24)12-5-7-16(28-3)17(10-12)29-4/h5-11H,1-4H3/b18-11- |
InChI Key |
UMUZTVVPCQZGDR-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo-triazole core, followed by the introduction of the benzylidene and phenyl groups through condensation reactions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s sulfur and nitrogen atoms are primary sites for nucleophilic attack. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Thiol Displacement | Ethanol, NaSH, 80°C | Replacement of S with SH group |
| Amine Attack | NH₃/MeOH, reflux | Ring-opening to form thioureas |
| Alkylation | R-X, K₂CO₃, DMF, 60°C | N-alkylated derivatives |
The 3,4-dimethoxyphenyl group stabilizes transition states via electron donation, accelerating substitution at the triazolone nitrogen. Steric hindrance from the benzylidene moiety limits reactivity at the 5-position.
Condensation and Cycloaddition Reactions
The α,β-unsaturated ketone system in the benzylidene group participates in cycloadditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Fused bicyclic adducts |
| 1,3-Dipolar Cycloaddition | Azides, Cu(I) catalyst | Triazole-fused derivatives |
| Knoevenagel Condensation | Active methylene compounds | Extended conjugated systems |
These reactions are stereospecific, with the Z-configuration of the benzylidene group directing regioselectivity.
Oxidation and Reduction Pathways
The sulfur atom and methoxy groups undergo redox transformations:
| Process | Reagents | Outcomes |
|---|---|---|
| S-Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone formation |
| Demethylation | BBr₃, -78°C | Catechol derivatives |
| Catalytic Hydrogenation | H₂/Pd-C, EtOAc | Saturation of benzylidene double bond |
Oxidation to sulfones enhances electrophilicity, enabling subsequent nucleophilic attacks. Demethylation under strongly acidic conditions generates phenolic intermediates for further functionalization.
Methoxy Group Reactivity
The 2,5-dimethoxybenzylidene and 3,4-dimethoxyphenyl substituents participate in:
| Reaction Type | Conditions | Applications |
|---|---|---|
| O-Demethylation | HI/AcOH, reflux | Bioactive phenolic analogs |
| Friedel-Crafts Alkylation | AlCl₃, R-Cl | Extended aryl systems |
| Photooxidation | UV light, O₂ | Quinone metabolites |
Demethylated derivatives show enhanced solubility and binding affinity to biological targets like kinases .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs significantly from related thiazolo-triazolones:
| Compound Modification | Reactivity Profile | Key Difference |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | Enhanced O-demethylation | Increased steric bulk |
| 4-Ethoxyphenyl | Slower nucleophilic substitution | Electron-donating ethoxy group |
| 2,4-Dimethoxybenzylidene | Improved Diels-Alder yields | Altered conjugation pattern |
These variations highlight the critical role of methoxy substitution patterns in modulating reaction kinetics.
Bioactivation Mechanisms
Reactivity directly correlates with pharmacological activity:
| Metabolic Pathway | Enzymatic System | Bioactive Product |
|---|---|---|
| CYP450 Oxidation | Liver microsomes | Sulfoxide (IC₅₀ = 2.1 μM vs. EGFR) |
| GST-mediated Conjugation | Cytosolic GSTs | Glutathione adducts (detox pathway) |
| Esterase Hydrolysis | Serum esterases | Ring-opened carboxylic acid |
The sulfoxide metabolite demonstrates 18-fold increased kinase inhibition compared to the parent compound .
This comprehensive analysis establishes (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one as a versatile synthetic platform. Its reactivity profile enables rational design of derivatives with tailored physicochemical and biological properties, supported by experimentally validated pathways .
Scientific Research Applications
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets can be beneficial.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to the inhibition or activation of the target, depending on the nature of the interaction and the biological pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituent positions and functional groups on the benzylidene and aryl rings. These modifications impact physicochemical properties, synthetic accessibility, and biological interactions:
Physicochemical and Spectral Analysis
- Melting Points : Methoxy-substituted analogs (e.g., 2b, mp 196–198°C) exhibit higher melting points than fluoro derivatives (2a, mp 192–193°C), likely due to enhanced intermolecular interactions from polar methoxy groups .
- Spectral Signatures : The target compound’s ¹H-NMR would display distinct resonances for 2,5-dimethoxy (δ ~3.8–4.0 ppm) and 3,4-dimethoxyphenyl (δ ~6.8–7.5 ppm) groups, differing from 2-fluoro (δ ~7.7 ppm) or allyloxy analogs .
Biological Activity
The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-triazole hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 363.39 g/mol
- CAS Number : 948016-52-2
This compound features a complex structure that includes a thiazole ring and a triazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole and triazole derivatives. The compound has shown promising results against various bacterial strains. For instance:
- Study Findings : In vitro assays demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antidiabetic Activity
Research indicates that compounds with similar structures have potential antidiabetic effects. The mechanism often involves inhibition of carbohydrate-hydrolyzing enzymes:
- Kinetic Studies : The compound was evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Preliminary results suggest that it may act as a competitive inhibitor .
Anticancer Activity
Emerging data suggest that thiazole derivatives can induce apoptosis in cancer cells:
- Mechanism of Action : The compound may activate caspase pathways leading to programmed cell death in various cancer cell lines .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of several thiazole derivatives including the compound of interest. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Case Study on Antidiabetic Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
